molecular formula C27H34N2O6 B11639086 5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11639086
M. Wt: 482.6 g/mol
InChI Key: ZWFGAMQBACLUIN-WJTDDFOZSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including methoxy, dimethylamino, ethoxy, and hydroxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modifications: Introduction of methoxy, dimethylamino, ethoxy, and hydroxy groups through various organic reactions such as alkylation, acylation, and reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy and ethoxy groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the carbonyl group could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its unique structure could make it a candidate for the development of new drugs for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-METHOXY-3-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-3-ETHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O6/c1-7-35-20-11-10-19(15-17(20)2)25(30)23-24(18-9-12-21(33-5)22(16-18)34-6)29(27(32)26(23)31)14-8-13-28(3)4/h9-12,15-16,24,30H,7-8,13-14H2,1-6H3/b25-23+

InChI Key

ZWFGAMQBACLUIN-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)OC)OC)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=C(C=C3)OC)OC)O)C

Origin of Product

United States

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